molecular formula C15H17N3O B11802053 3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11802053
M. Wt: 255.31 g/mol
InChI Key: SAFMNYGZWOHOPM-UHFFFAOYSA-N
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Description

3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea under specific conditions to form the desired pyrido[4,3-d]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The compound is often produced under inert gas conditions (e.g., nitrogen or argon) to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar structure but with dichloro substituents.

    tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: Contains tert-butyl and carboxylate groups

Uniqueness

3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H17N3O/c1-11-17-14-7-8-16-9-13(14)15(19)18(11)10-12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3

InChI Key

SAFMNYGZWOHOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNCC2)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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